Fmoc-(R)-2-(7-octenyl)Ala-OH (CAS: 945212-26-0), commonly designated as R8, is an Fmoc-protected, α-methylated, α-alkenyl unnatural amino acid. It is a highly specialized building block engineered for the solid-phase synthesis of all-hydrocarbon stapled peptides [1]. Featuring an 8-carbon terminal alkene side chain and strict (R)-stereochemistry, this compound is specifically designed to pair with an (S)-2-(4-pentenyl)Ala-OH (S5) residue to form an i, i+7 macrocyclic cross-link via ruthenium-catalyzed ring-closing metathesis (RCM) [2]. This precise i, i+7 staple spans exactly two turns of an α-helix, providing critical structural rigidity that enhances target binding affinity, cellular permeability, and proteolytic resistance in peptide therapeutics [1].
Substituting Fmoc-(R)-2-(7-octenyl)Ala-OH with generic aliphatic amino acids, its enantiomer (S8), or shorter-chain analogs (such as R5 or S5) fundamentally disrupts the precise geometry required for i, i+7 peptide stapling [1]. The i, i+7 cross-link requires an 11-carbon hydrocarbon bridge to perfectly match the pitch of two α-helical turns. Attempting to use an S5/S5 pair (which is standard for i, i+4 staples) at the i, i+7 position creates severe steric strain, resulting in failed RCM macrocyclization and an inability to stabilize the bioactive helical conformation [1]. Furthermore, the absence of the α-methyl group in non-disubstituted analogs leads to increased backbone flexibility and vulnerability to proteolytic degradation, negating the primary procurement value of the stapling technology [2].
Peptides incorporating an R8/S5 staple at the i, i+7 position demonstrate massive increases in secondary structure stability. For example, the therapeutic peptide ATSP-7041, which utilizes the R8 building block, achieves approximately 70% α-helical content in solution. In stark contrast, the corresponding unstapled linear wild-type peptide exhibits a weakly helical structure of only 11% [1].
| Evidence Dimension | Solution α-helical content (measured via Circular Dichroism) |
| Target Compound Data | ~70% α-helical content (R8/S5 stapled peptide ATSP-7041) |
| Comparator Or Baseline | 11% α-helical content (unstapled linear wild-type peptide) |
| Quantified Difference | >6-fold increase in α-helicity |
| Conditions | Circular dichroism spectroscopy at 20 °C in pH 7.0 buffer |
Procurement of the exact R8 building block is mandatory to lock peptides into their bioactive helical state, which is a prerequisite for disrupting intracellular protein-protein interactions.
The R8-derived hydrocarbon staple directly participates in hydrophobic target engagement, dramatically enhancing binding affinity. The R8/S5 stapled peptide ATSP-7041 binds human MDM2 with sub-nanomolar affinity (Ki = 0.9 nM), whereas unstapled or mutated linear controls fail to achieve comparable potency, often exhibiting Ki values exceeding 500 nM [1].
| Evidence Dimension | Binding affinity (Ki) to MDM2 |
| Target Compound Data | Ki = 0.9 nM (R8/S5 stapled peptide) |
| Comparator Or Baseline | Ki > 500 nM (unstapled/mutated linear controls) |
| Quantified Difference | >500-fold enhancement in target binding affinity |
| Conditions | Competitive binding assays against human MDM2 |
The R8 residue is irreplaceable for achieving sub-nanomolar potency in therapeutic peptide lead optimization, directly dictating the commercial viability of the final biologic.
As an α,α-disubstituted amino acid, Fmoc-(R)-2-(7-octenyl)Ala-OH presents significant steric hindrance during automated SPPS. While standard Fmoc-amino acids couple efficiently in 20-30 minutes at room temperature, the incorporation of R8 typically requires extended coupling cycles (e.g., 2 hours at 60 °C with excess equivalents) or double-coupling protocols to prevent sequence truncation[1].
| Evidence Dimension | SPPS coupling time and temperature requirements |
| Target Compound Data | 2-hour coupling cycle at 60 °C (or double coupling) |
| Comparator Or Baseline | 20-30 minute coupling at room temperature (standard Fmoc-amino acids) |
| Quantified Difference | 4x to 6x longer coupling time with elevated thermal requirements |
| Conditions | Fmoc-based SPPS using DIC/Oxyma or HCTU activation on solid support |
Process chemists must account for the severe steric hindrance of the R8 residue, necessitating modified coupling protocols and higher reagent equivalents to ensure high-yield manufacturing.
Fmoc-(R)-2-(7-octenyl)Ala-OH is the exact procurement choice for spanning two α-helical turns. It must be paired strictly with Fmoc-(S)-2-(4-pentenyl)Ala-OH (S5) to form an 11-carbon bridge via ruthenium-catalyzed ring-closing metathesis (RCM), a process that fails if generic aliphatic or mismatched chain-length analogs are substituted [1].
In oncology and structural biology, the R8 staple provides the necessary cell permeability and target affinity to drug historically 'undruggable' intracellular targets, such as the MDM2/MDMX complex, where the hydrocarbon linker directly participates in the hydrophobic binding interface [2].
Where linear peptides suffer from rapid in vivo clearance, the incorporation of the R8 building block is required to impart extreme proteolytic resistance, transforming rapidly degrading research sequences into viable, long-acting therapeutic candidates suitable for clinical translation [1].